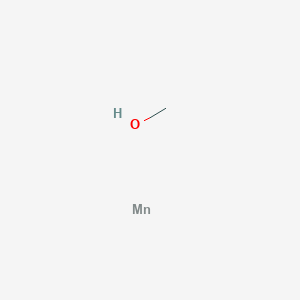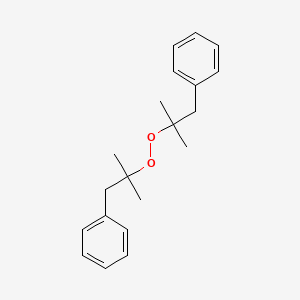![molecular formula C20H31BrN2O B14211821 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one CAS No. 823216-37-1](/img/structure/B14211821.png)
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further connected to a decanone chain.
Méthodes De Préparation
The synthesis of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with decanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target involved .
Comparaison Avec Des Composés Similaires
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound has a similar bromophenyl group attached to a piperazine ring but lacks the decanone chain.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group instead of a bromophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
823216-37-1 |
|---|---|
Formule moléculaire |
C20H31BrN2O |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C20H31BrN2O/c1-2-3-4-5-6-7-8-9-20(24)23-16-14-22(15-17-23)19-12-10-18(21)11-13-19/h10-13H,2-9,14-17H2,1H3 |
Clé InChI |
YPLRJDDONPUGAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
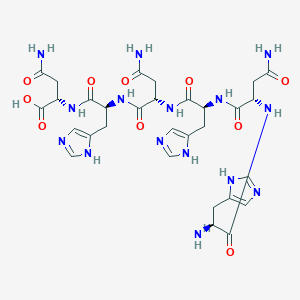
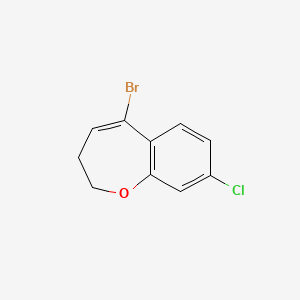

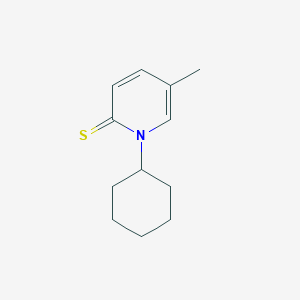
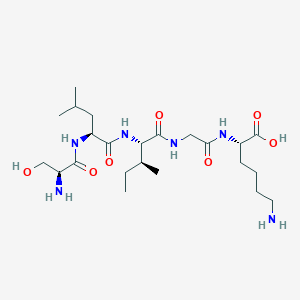
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
